molecular formula C16H18BrN3O2 B14869209 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N,N-diethylacetamide

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N,N-diethylacetamide

Cat. No.: B14869209
M. Wt: 364.24 g/mol
InChI Key: DJUJPGITSNCPIS-UHFFFAOYSA-N
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Description

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N,N-diethylacetamide is a complex organic compound that features a bromophenyl group attached to a pyridazinone ring, which is further connected to a diethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N,N-diethylacetamide typically involves multiple steps. One common route includes the initial formation of the pyridazinone ring, followed by the introduction of the bromophenyl group and the diethylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. For instance, the use of bromine and mercuric oxide can facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N,N-diethylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research focuses on its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to the desired biological effect. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N,N-diethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H18BrN3O2

Molecular Weight

364.24 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N,N-diethylacetamide

InChI

InChI=1S/C16H18BrN3O2/c1-3-19(4-2)16(22)11-20-15(21)10-9-14(18-20)12-5-7-13(17)8-6-12/h5-10H,3-4,11H2,1-2H3

InChI Key

DJUJPGITSNCPIS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Br

Origin of Product

United States

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